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Compound of Interest

Compound Name: L-Fucitol

Cat. No.: B1202772

This guide provides an in-depth overview of the spectroscopic data for L-Fucitol (also known
as 1-deoxy-L-galactitol), a sugar alcohol with applications in chemical and biological research.
The document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-Fucitol. While experimental
data can vary based on instrumentation and conditions, these tables provide expected values
based on the compound's structure and data from related polyol compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

H NMR (Proton NMR) - Predicted Chemical Shifts (8) in D20
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Approximate Chemical

Protons Multiplicity .
Shift (ppm)
H-1 d ~1.2
H-2 m ~3.8-4.0
H-3 m ~3.6-3.8
H-4 m ~3.6-3.8
H-5 m ~3.5-3.7
H-6a, H-6b m ~3.4-3.6
Variable (typically ~2-5,
OH S depends on concentration and

temperature)

d: doublet, m: multiplet, s: singlet

13C NMR (Carbon-13 NMR) - Predicted Chemical Shifts (d) in D20

Carbon Approximate Chemical Shift (ppm)
C-1 ~18 - 20
C-2 ~68 - 72
C-3 ~70-74
C-4 ~70 - 74
C-5 ~72-76
C-6 ~62 - 65

Table 2: Infrared (IR) Spectroscopy Data
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Approximate

Functional Group Vibration Mode Wavenumber Intensity
(cm™)

O-H Stretching 3600 - 3200 Strong, Broad

C-H Stretching 3000 - 2850 Medium

C-H Bending 1470 - 1350 Medium

C-O Stretching 1150 - 1000 Strong
Table 3: Mass Spectrometry (MS) Data

Parameter Value Source

Molecular Formula CeH140s PubChem[1]

Molecular Weight 166.17 g/mol PubChem[1]

Monoisotopic Mass 166.08412354 Da PubChem|[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for L-Fucitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of L-Fucitol for structural elucidation.

Materials:

L-Fucitol sample

NMR tubes (5 mm)

Deuterium oxide (D20, 99.9%)

Procedure for Sample Preparation:

NMR spectrometer (e.g., 400 MHz or higher)
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Accurately weigh approximately 5-10 mg of L-Fucitol.
Dissolve the sample in approximately 0.6-0.7 mL of D20 in a clean, dry vial.
Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Procedure for *H NMR Acquisition:

Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of D20.
Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard one-dimensional *H NMR spectrum. A sufficient number of scans (e.g.,
16 or 32) should be collected to ensure a good signal-to-noise ratio.

Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

Reference the spectrum to the residual HDO signal (typically at & 4.79 ppm).

Procedure for 13C NMR Acquisition:

Using the same sample, switch the spectrometer to the 13C nucleus frequency.

Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans will be required
compared to *H NMR due to the lower natural abundance of 13C.

Process the spectrum similarly to the *H spectrum.

Reference the spectrum using an external standard or by referencing the solvent signal if
calibrated.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in L-Fucitol.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1202772?utm_src=pdf-body
https://www.benchchem.com/product/b1202772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

L-Fucitol sample

FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance -
ATR)

Spatula

Isopropanol or ethanol for cleaning
Procedure:

o Ensure the crystal of the ATR accessory is clean. If necessary, clean it with a soft cloth
dampened with isopropanol or ethanol and allow it to dry completely.

e Record a background spectrum. This will be subtracted from the sample spectrum to remove
contributions from the atmosphere (e.g., CO2 and water vapor).

o Place a small amount of the solid L-Fucitol sample onto the ATR crystal, ensuring complete
coverage of the crystal surface.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

e Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a
good signal-to-noise ratio over a range of 4000-400 cm~1.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of L-Fucitol.
Materials:
e L-Fucitol sample

e High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)
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e Solvent system (e.g., methanol, water, with or without a small amount of formic acid or

ammonium acetate to promote ionization)
e Syringe pump or liquid chromatography system for sample introduction
Procedure for Electrospray lonization (ESI) Mass Spectrometry:
e Prepare a dilute solution of L-Fucitol (e.g., 1-10 pg/mL) in the chosen solvent system.

e Tune and calibrate the mass spectrometer according to the manufacturer's instructions to
ensure high mass accuracy.

« Introduce the sample solution into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).

e Acquire the mass spectrum in positive or negative ion mode. For polyols like L-Fucitol,
adducts with sodium ([M+Na]*) are commonly observed in positive mode.

e Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]*, [M+Na]*, or
[M-H]™) and determine its accurate mass.

o Use the accurate mass to confirm the elemental formula (CeH140s).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like L-Fucitol.
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Caption: Workflow for the spectroscopic analysis of L-Fucitol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. L-Fucitol | C6H1405 | CID 445724 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of L-Fucitol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202772#spectroscopic-data-of-I-fucitol-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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